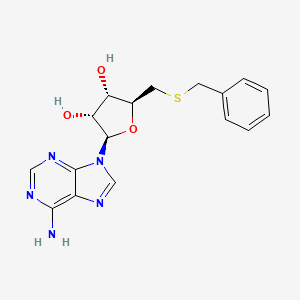

5'-S-Benzyl-5'-thioadenosine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5135-39-7 |

|---|---|

Molecular Formula |

C17H19N5O3S |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(benzylsulfanylmethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H19N5O3S/c18-15-12-16(20-8-19-15)22(9-21-12)17-14(24)13(23)11(25-17)7-26-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H2,18,19,20)/t11-,13-,14-,17-/m1/s1 |

InChI Key |

FEUWMZLAKGHCOJ-LSCFUAHRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 5 S Benzyl 5 Thioadenosine Analogues

Impact of Benzyl (B1604629) Moiety Modifications on Biological Activity

The benzyl group attached to the 5'-thio position of adenosine (B11128) is a critical determinant of biological activity. Modifications to this aromatic ring have profound effects on the potency and selectivity of the analogues.

Research has demonstrated that the benzyl group itself is essential for certain activities. For instance, in a series of indazole derivatives including a 1-benzyl group, conversion of this group to hydrogen led to a significant reduction in antiplatelet activity, highlighting the necessity of the aromatic ring in this position for biological function. nih.gov

Substitutions on the benzyl ring can further modulate activity. Studies on N6-benzyladenosine derivatives have shown that adding substituents to the benzyl ring can enhance ligand affinity and selectivity. nih.gov Specifically, a substitution at the 3-position of the N6-benzyl ring was found to increase both of these properties. nih.gov Furthermore, the introduction of electron-withdrawing groups, such as a bromo or iodo group at the 3-position of an N6-benzyl substituent on a 4'-thioadenosine derivative, resulted in high binding affinity at the human A3 adenosine receptor. nih.gov In another example, a p-chloro substituted benzylthio group was found to be the most potent among a series of analogues targeting pathogenic fungi. nih.gov

Conversely, not all substitutions are beneficial. The addition of a bulky tertiary butyl group at the para-position of the benzyl ring had a deleterious effect on the antifungal activity of certain benzylthioquinolinium compounds. nih.gov Similarly, introducing trifluoromethyl groups at the ortho or para positions of a pyridyl substitution (bioisostere of benzyl) also resulted in reduced activity in some contexts. nih.gov These findings underscore the sensitivity of ligand-receptor interactions to both the electronic properties and steric bulk of substituents on the benzyl moiety.

Table 1: Effect of Benzyl Moiety Modifications on Biological Activity This table is interactive. You can sort and filter the data.

| Parent Compound Context | Modification | Position on Benzyl Ring | Observed Effect | Reference |

|---|---|---|---|---|

| Indazole Derivative (YC-1) | Removal of benzyl group (H substitution) | 1-position of indazole | Significantly reduced antiplatelet activity | nih.gov |

| N6-benzyladenosine | General substitution | 3-position | Increased affinity and selectivity | nih.gov |

| 2-chloro-4'-thioadenosine | 3-Bromo-benzyl or 3-Iodo-benzyl | N6-position | High binding affinity at A3AR | nih.gov |

| Benzylthioquinolinium Iodide | p-Chloro | 4-position | Most potent antifungal activity in series | nih.gov |

| Benzylthioquinolinium Iodide | p-tertiary Butyl | 4-position | Deleterious effect on antifungal activity | nih.gov |

| Pyridyl Derivative (YC-1 analogue) | Trifluoromethyl | ortho or para | Reduced inhibitory activity | nih.gov |

Analysis of Substituent Effects at the 5'-S-Position

The substituent directly attached to the 5'-sulfur atom plays a pivotal role in the interaction of thioadenosine analogues with their target enzymes or receptors. Replacing the benzyl group with other alkyl or aryl moieties has been a key strategy in SAR studies.

Studies on inhibitors of 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) have shown that modifying the 5'-thio substituent can dramatically increase binding affinity. semanticscholar.org While 5'-Methylthio-Immucillin-A is a potent inhibitor with a dissociation constant (Ki*) in the picomolar range (77 pM), replacing the methyl group with larger hydrophobic groups can enhance this affinity even further. semanticscholar.org Incorporating groups like p-Cl-phenylthio, p-tolylthio, or benzylthio at the 5'-thio position of an immucillin-A core resulted in some of the most powerful non-covalent inhibitors reported, with dissociation constants as low as 2 to 12 pM. semanticscholar.org

In a different enzymatic context, analogues of 5'-methylthioadenosine (MTA) were investigated for their effects on cellular metabolism. nih.gov The replacement of the 5'-methyl group with an isobutyl group (5'-isobutylthioadenosine) resulted in a compound that caused enzyme-activated irreversible inhibition of S-adenosylhomocysteine hydrolase, an effect shared with MTA itself. nih.gov However, other modifications, such as creating 5'-ethylthio-2-fluoro-adenosine, did not produce this specific inactivation, indicating that the nature of the 5'-alkyl group is critical for this particular biological activity. nih.gov

The hydrophobicity of the 5'-substituent is a recurring theme. For one bacterial MTAN, increasing the hydrophobicity at the 5'-position with substituents like a hexylthio group led to an inhibitor (hexylthio-DADMe-Immucillin-A) with a dissociation constant of 87 pM, which was 17 times tighter than its methylthio counterpart. nih.gov This demonstrates a clear preference for larger, hydrophobic moieties in the 5'-substituent binding pocket of certain enzymes. nih.gov

Table 2: Influence of 5'-S-Position Substituents on Inhibitory Potency This table is interactive. You can sort and filter the data.

| Analogue Series | 5'-S-Substituent | Biological Target | Key Finding (Dissociation Constant, Ki*) | Reference |

|---|---|---|---|---|

| Immucillin-A | Methylthio | E. coli MTAN | 77 pM | semanticscholar.org |

| Immucillin-A | p-Cl-phenylthio | E. coli MTAN | 2 pM (most potent in series) | semanticscholar.org |

| Immucillin-A | Benzylthio | E. coli MTAN | 12 pM | semanticscholar.org |

| DADMe-Immucillin-A | Methylthio | M. tuberculosis MTAN | - | nih.gov |

| DADMe-Immucillin-A | Hexylthio | M. tuberculosis MTAN | 87 pM (17x tighter binding than methylthio) | nih.gov |

| 5'-thioadenosine (B1216764) | Isobutylthio | S-adenosylhomocysteine hydrolase | Enzyme-activated irreversible inhibition | nih.gov |

| 5'-thioadenosine | Ethylthio (with 2-fluoro) | S-adenosylhomocysteine hydrolase | Ineffective in producing inactivation | nih.gov |

Influence of Purine (B94841) Ring Modifications on Ligand-Receptor Interactions

The purine ring system is the core scaffold of 5'-thioadenosine analogues, and its modification is a powerful strategy for altering ligand-receptor interactions. Changes to the adenine (B156593) base can affect binding affinity, selectivity, and even convert an agonist into an antagonist. nih.gov

Modifications at the N6-position of the adenine ring are particularly impactful. Attaching large, bulky, and hydrophobic substituents at the N6 (amino) position is known to favor recognition in the binding sites of adenosine receptors. nih.gov The exocyclic –N6H group is energetically sensitive, and its substitution can significantly enhance binding without disrupting the aromaticity of the purine ring system, which is often necessary for receptor activation. nih.gov

Bioisosteric replacement within the purine ring itself also yields important SAR insights. One common modification is the replacement of the N7 nitrogen with a carbon atom, creating a 7-deazaadenosine (tubercidin) scaffold. In studies of MTA analogues, 5'-methylthiotubercidin was found to be an inhibitor of spermidine and spermine synthases, similar to MTA. nih.gov However, unlike MTA, it did not cause enzyme-activated irreversible inhibition of S-adenosylhomocysteine hydrolase, demonstrating that the N7 atom of the purine ring is critical for the latter activity. nih.gov

Further modifications, such as the introduction of a 2-chloro substituent on the purine ring, have been used to develop potent and selective antagonists for the A3 adenosine receptor. nih.gov This highlights how substitutions at different positions on the purine core can fine-tune the pharmacological profile of the resulting analogues.

Table 3: Effects of Purine Ring Modifications This table is interactive. You can sort and filter the data.

| Parent Compound | Modification Type | Specific Change | Observed Effect | Reference |

|---|---|---|---|---|

| Adenosine | N6-Substitution | Addition of large, bulky, hydrophobic groups | Favors binding site recognition | nih.gov |

| 5'-methylthioadenosine | Purine Ring Isostere | N7 replaced with CH (7-deaza) | Inhibits aminopropyltransferases but does not inactivate S-adenosylhomocysteine hydrolase | nih.gov |

| N6-benzyl-4'-thioadenosine-5'-uronamide | Purine Ring Substitution | Addition of Cl | Contributes to potent and selective A3 adenosine receptor antagonism | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Approaches in Thioadenosine Analogue Design

Quantitative Structure-Activity Relationship (QSAR) is a computational approach used in drug design to correlate the chemical structure of molecules with their biological activity. nih.gov By developing mathematical models, QSAR aims to predict the activity of new, unsynthesized compounds based on their structural features, thereby streamlining the design and optimization of drug candidates. nih.govnih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are quantified by molecular descriptors, which can be categorized as:

Electronic: Describing the electron distribution (e.g., Hammett constants, dipole moment).

Steric: Relating to the size and shape of the molecule (e.g., Taft's constant, molar refractivity).

Hydrophobic: Quantifying the molecule's lipophilicity (e.g., partition coefficient, log P).

QSAR models are built using statistical methods like multiple linear regression or machine learning algorithms to create an equation that links these descriptors to biological activity. nih.gov In the context of thioadenosine analogues, which often target adenosine receptors, QSAR models can be invaluable. Although the application of traditional QSAR in developing new agonists for adenosine receptors has been described as scarce, such computational strategies are recognized as promising tools. nih.govresearchgate.net These models can help predict the binding affinity of newly designed analogues to specific adenosine receptor subtypes (A1, A2A, A2B, A3), guiding synthetic efforts toward compounds with a desired biological profile. nih.govnih.gov

Conformational Analysis and Molecular Dynamics in SAR Elucidation

Understanding the three-dimensional structure of a ligand and how it interacts with its biological target is fundamental to SAR. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic behavior of molecules and their complexes at an atomic level. nih.govmdpi.com

MD simulations track the movements and interactions of atoms in a system over time, providing insights into:

Binding Poses: Predicting how a ligand like a 5'-thioadenosine analogue fits into the binding site of a receptor or enzyme. mdpi.com

Conformational Stability: Assessing the stability of the ligand-receptor complex by analyzing metrics such as root-mean-square deviation (RMSD). nih.gov

Binding Free Energy: Calculating the energy of binding (e.g., using MM/PBSA methods), which helps in ranking the potency of different analogues. researcher.life

Key Interactions: Identifying crucial hydrogen bonds, hydrophobic interactions, or electrostatic forces that stabilize the complex. mdpi.com

For nucleoside analogues, MD simulations can reveal how modifications to the benzyl group, the 5'-thio substituent, or the purine ring affect the molecule's preferred conformation (e.g., syn vs. anti glycosidic torsion angle) and its ability to adopt the optimal orientation for binding. nih.govchemrxiv.org By simulating the behavior of a series of analogues within a binding pocket, researchers can build a dynamic SAR model. This allows for the rational design of new compounds with improved conformational properties for tighter and more selective binding. nih.govmdpi.com For example, simulations can show why a bulky substituent might be detrimental by causing a steric clash, or how a specific functional group can form an additional, stabilizing hydrogen bond. mdpi.com

Biological Activities and Mechanisms of Action of 5 S Benzyl 5 Thioadenosine Analogues

Modulation of Nucleoside Transporters

Interaction with Human Equilibrative Nucleoside Transporter 1 (hENT1)

Analogues of 5'-S-Benzyl-5'-thioadenosine have been identified as potent interactors with the human Equilibrative Nucleoside Transporter 1 (hENT1) researchgate.netnih.gov. hENT1 is a crucial membrane protein responsible for the facilitated diffusion of nucleosides and nucleoside analogue drugs across cellular membranes nih.gov. The affinity of these analogues for hENT1 is a key determinant of their biological effects.

Notably, fluorescently labeled conjugates of this compound analogues, such as those derived from 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA), have been shown to bind with high affinity, in the nanomolar range, to hENT1 researchgate.netnih.gov. This specific binding occurs in both recombinant expression systems and native cancer cell lines, underscoring the robust nature of this interaction researchgate.netnih.gov. The structural features of these analogues, particularly the substituents at the 5'- and N6-positions of the adenosine (B11128) scaffold, play a significant role in their recognition by the transporter.

Mechanism of hENT1 Binding and Inhibition

The binding of this compound analogues to hENT1 occurs within a central cavity of the transporter, which serves as the orthosteric site for nucleoside binding nih.gov. Structural studies of hENT1 in complex with adenosine analogue inhibitors reveal that the thioinosine moiety of these compounds occupies this central cavity nih.gov. The interaction is stabilized by a combination of hydrophobic contacts and polar coordination.

Specifically, residues such as Gln158 are important for coordinating with the purine (B94841) ring of the ligand nih.gov. The inhibitory mechanism of these analogues is attributed to their ability to lock the transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for nucleoside translocation across the membrane researchgate.net. The p-nitrobenzyl group of potent inhibitors like S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) occupies a deep hydrophobic pocket, which is thought to prevent the rearrangement of the transporter's domains required for the transport cycle researchgate.net.

Competitive Ligand Binding Studies

Competitive binding assays have been instrumental in characterizing the interaction between this compound analogues and hENT1. These studies typically involve measuring the displacement of a high-affinity radiolabeled ligand, such as [3H]NBMPR, by the analogue of interest.

For instance, derivatives of N6-(4-aminobenzyl)adenosine and 5'-linked derivatives of N6-(4-nitrobenzyl)adenosine have been evaluated as inhibitors of [3H]NBMPR binding to erythrocyte membranes nih.gov. Compounds such as 5'-S-(2-aminoethyl)-N6-(4-nitrobenzyl)-5'-thioadenosine (SAENTA) and its acetylated form have demonstrated potent inhibition of NBMPR binding, indicating their high affinity for the same binding site on the nucleoside transporter nih.gov. The inhibition of [3H]NBMPR binding by these analogues confirms a competitive binding mechanism at the hENT1 transporter researchgate.net.

Table 1: Inhibition of [³H]NBMPR Binding to hENT1 by this compound Analogues

| Compound | Concentration (nM) | Inhibition of [³H]NBMPR Binding (%) |

| Unlabeled NBMPR | 500 | >95 |

| Analogue 5a | 500 | ~90 |

| Analogue 5b | 500 | ~85 |

| Analogue 7a | 500 | >95 |

| Analogue 7b | 500 | ~90 |

This table is based on data presented in competitive binding assays where the displacement of 5 nM [³H]NBMPR was measured in the presence of 500 nM of the respective unlabeled analogue. The analogues 5a, 5b, 7a, and 7b are fluorescently labeled derivatives of SAENTA and related compounds.

Enzymatic Interactions and Inhibition Profiles

Activity with 5'-Methylthioadenosine Phosphorylase (MTAP)

5'-Methylthioadenosine Phosphorylase (MTAP) is a key enzyme in the purine and methionine salvage pathways, catalyzing the reversible phosphorolysis of 5'-methylthioadenosine (MTA) to adenine (B156593) and 5-methylthioribose-1-phosphate ebi.ac.uk. Research has shown that certain structural analogues of MTA, including derivatives of 5'-thioadenosine (B1216764), can serve as substrates for MTAP nih.govnih.gov.

The ability of an analogue to be recognized and processed by MTAP is highly dependent on its structural similarity to the natural substrate, MTA. For an analogue to be a substrate, it must bind to the active site of MTAP in a manner that allows for the enzymatic cleavage of the glycosidic bond. For example, 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) has been identified as a substrate for MTAP and is converted to adenine nih.gov. This indicates that the enzyme can tolerate modifications at the 5'-thio position, replacing the methyl group with a larger aminophenyl group, while still facilitating the catalytic reaction. The catalytic turnover of these analogues by MTAP is a critical factor in their potential as therapeutic agents, as the enzymatic conversion can lead to the production of biologically active molecules within the cell.

Table 2: Substrate Activity of 5'-Thioadenosine Analogues with MTAP

| Analogue | Substrate for MTAP? | Product of MTAP Catalysis |

| 5'-Deoxy-5'-methylthioadenosine (MTA) | Yes | Adenine + 5-methylthioribose-1-phosphate |

| 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) | Yes | Adenine |

| 5'-Deoxy-5'-methylthiotubercidin (MTT) | No (Inhibitor) | Not Applicable |

This table summarizes the interaction of different 5'-thioadenosine analogues with the enzyme MTAP, indicating whether they act as substrates or inhibitors.

Inhibition of MTAP by Thioadenosine Analogues

Methylthioadenosine phosphorylase (MTAP) is a pivotal enzyme in the methionine salvage pathway, responsible for the phosphorolytic cleavage of 5'-methylthioadenosine (MTA). The inhibition of MTAP is a significant area of research, as it disrupts the recycling of adenine and methionine. Potent inhibitors of MTAP have been developed based on mimicking the transition state of the enzymatic reaction.

Researchers have designed and synthesized chemically stable transition state analogues that exhibit powerful inhibition of human MTAP. These compounds are based on the ribooxacarbenium ion character of the transition state in N-ribosyltransferase reactions. By substituting different chemical groups at the 5'-position, a range of inhibitory potencies has been achieved. For instance, increasing the hydrophobic volume at the 5'-position can influence binding affinity. These slow-onset, tight-binding inhibitors are among the most powerful reported for MTAP. nih.gov

The table below details the dissociation constants for several thioadenosine analogues, illustrating the structure-activity relationship and the high affinity of these compounds for MTAP.

Table 1: Inhibition of Human MTAP by Thioadenosine Analogues

| Compound | Dissociation Constant (Kd or Ki) |

|---|---|

| Methylthio-immucillin-A (MT-ImmA) | 1.0 nM |

| 5'-Phenylthio-immucillin-A | 1.0 nM |

| Methylthio-DADMe-immucillin-A | 86 pM |

| 5'-Phenylthio-DADMe-immucillin-A | 172 pM |

| p-Cl-phenylthio-DADMe-immucillin-A | 10 pM |

Data sourced from research on transition state analogue inhibitors of human MTAP. nih.gov

Role in Methionine Salvage Pathway Modulation

The methionine salvage pathway is crucial for recycling the sulfur-containing metabolite MTA back into methionine, thus conserving this essential amino acid. MTAP is a rate-limiting enzyme in this pathway, catalyzing the first step: the conversion of MTA to adenine and 5-methylthioribose-1-phosphate (MTR-1-P).

Inhibition of MTAP by thioadenosine analogues directly modulates this pathway by blocking the metabolism of MTA. This leads to the intracellular accumulation of MTA. nih.gov The buildup of MTA has significant downstream consequences, as MTA itself can act as an inhibitor of other cellular processes, including polyamine synthesis and various methylation reactions. By preventing the salvage of adenine and methionine, MTAP inhibitors effectively disrupt cellular homeostasis, particularly in cells that are deficient in de novo purine synthesis pathways. This makes MTAP a target of interest, as its deficiency is common in some cancers.

Interaction with S-Adenosylhomocysteine Hydrolase (AdoHcy Hydrolase)

S-adenosylhomocysteine (AdoHcy) hydrolase is a key enzyme in the S-adenosylmethionine (SAM) cycle. It catalyzes the reversible hydrolysis of AdoHcy to adenosine and homocysteine. Since AdoHcy is a potent inhibitor of most SAM-dependent methyltransferases, the activity of AdoHcy hydrolase is critical for maintaining cellular methylation capacity.

Inhibition Mechanisms by 5'-S-Alkynyl and 5'-S-Allenyl Thioadenosines

Certain thioadenosine analogues, specifically those with alkynyl and allenyl groups at the 5' position, have been identified as potent inhibitors of AdoHcy hydrolase. Research has shown that 5'-deoxy-5'-S-allenylthioadenosine and 5'-deoxy-5'-S-propynylthioadenosine cause the irreversible inactivation of AdoHcy hydrolase. These compounds are classified as type II "mechanism-based" inhibitors, meaning the enzyme itself converts the inhibitor into a reactive species that then inactivates the enzyme. researchgate.net

The mechanism for related acetylenic nucleoside analogues involves the enzyme-mediated addition of water, which produces a reactive α-halomethyl ketone intermediate. This intermediate is then attacked by a proximal nucleophile within the enzyme's active site, such as a lysine residue (specifically Lys318 in human AdoHcy hydrolase), forming a covalent bond that results in irreversible inhibition. nih.gov Other studies have identified substrates that, upon interaction with the hydrolase, generate "active" electrophiles that react with enzyme nucleophiles to produce covalent inhibition. researchgate.net

Impact on S-Adenosylmethionine Cycle and Methylation Reactions

The S-adenosylmethionine (SAM) cycle is the central metabolic hub for transmethylation reactions in the cell. SAM serves as the universal methyl group donor for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (AdoHcy).

Inhibition of AdoHcy hydrolase by thioadenosine analogues prevents the breakdown of AdoHcy. The resulting accumulation of intracellular AdoHcy acts as a powerful product inhibitor of SAM-dependent methyltransferases. nih.gov This feedback inhibition disrupts the entire SAM cycle, leading to a general decrease in cellular methylation capacity. nih.gov This can profoundly affect cellular processes, including gene expression, signal transduction, and protein function. nih.gov The accumulation of AdoHcy and the subsequent impairment of methylation have been linked to various pathological conditions. researchgate.netpnas.org

Substrate Specificity of 5'-Methylthioadenosine/S-Adenosylhomocysteine Nucleosidase (MTAN)

In many bacteria and plants, the functions of MTAP and AdoHcy hydrolase are effectively combined in a single enzyme: 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN). This enzyme catalyzes the irreversible cleavage of the glycosidic bond in both MTA and AdoHcy. However, the substrate specificity of MTAN can vary significantly between organisms.

Bacterial MTANs generally show comparable efficiency in hydrolyzing both MTA and S-adenosylhomocysteine (SAH). In contrast, plant MTANs exhibit a strong preference for MTA, with significantly reduced or no activity towards SAH. aacrjournals.orgsketchy.com This difference in specificity is attributed to variations in the active site. Plant MTANs have a more constricted 5'-alkylthio binding site, which creates steric hindrance that prevents the effective binding and hydrolysis of the larger SAH molecule. aacrjournals.org

Kinetic studies of MTAN from Burkholderia thailandensis quantify this substrate preference, demonstrating a much higher catalytic efficiency for MTA compared to SAH.

Table 2: Kinetic Parameters of B. thailandensis MTAN

| Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

|---|---|---|---|

| 5'-Methylthioadenosine (MTA) | 19 | 23 | 1.2 x 106 |

| S-Adenosylhomocysteine (SAH) | 58 | 0.003 | 52 |

Km is the Michaelis constant, representing the substrate concentration at half-maximal velocity. kcat is the turnover number, representing the number of substrate molecules converted to product per enzyme site per second. Catalytic efficiency is the ratio of kcat/Km. sketchy.combeilstein-journals.orgyoutube.comkhanacademy.orgtufts.eduData derived from characterization of MTAN from B. thailandensis. researchgate.net

Cellular Signaling and Metabolic Pathway Interventions

The inhibition of key metabolic enzymes like MTAP and AdoHcy hydrolase by thioadenosine analogues initiates a cascade of effects that reverberate through various cellular signaling and metabolic pathways.

Intervention at the level of MTAP leads to the accumulation of MTA. This accumulated MTA acts as a competitive inhibitor for the enzyme Protein Arginine Methyltransferase 5 (PRMT5), which uses SAM as a substrate. PRMT5 is a critical regulator of numerous cellular functions, including gene expression, cell cycle progression, and signal transduction. nih.gov Inhibition of PRMT5 has been shown to affect major signaling pathways, including the PI3K/AKT/mTOR and ERK pathways, which are central to cellular proliferation, survival, and metabolism. aacrjournals.orgnih.gov Furthermore, PRMT5 inhibition can impact the p53 pathway by affecting the splicing of MDM4, a key regulator of p53 stability. aacrjournals.org This demonstrates a clear mechanism by which modulating a metabolic enzyme can have profound effects on oncogenic signaling cascades.

Similarly, the inhibition of AdoHcy hydrolase leads to the accumulation of SAH, a potent inhibitor of methyltransferases. This widespread inhibition of methylation affects epigenetic regulation and signal transduction. For example, altered methylation of DNA and histones can change gene expression patterns, while the inhibition of protein methylation can directly alter the activity of signaling proteins, impacting pathways that control cell growth, differentiation, and apoptosis. nih.gov

Impact on Polyamine Metabolism and Associated By-products

Analogues of 5'-methylthioadenosine (MTA), a natural byproduct of polyamine biosynthesis, have been shown to be potent modulators of this critical pathway. The synthesis of polyamines, such as spermidine and spermine, is essential for cellular proliferation. nih.gov Consequently, the enzymes involved in this pathway are significant targets for therapeutic intervention.

Several 5'-thioadenosine analogues demonstrate inhibitory activity towards the aminopropyltransferases responsible for spermine and spermidine synthesis. nih.govnih.gov Specifically, 5'-methylthioadenosine, 5'-methylthiotubercidin, and 5'-isobutylthioadenosine have been identified as inhibitors of these enzymes. nih.govnih.gov MTA itself is a powerful inhibitor of both spermidine and spermine synthase through end-product inhibition. oncotarget.com

A key enzyme in the metabolism of MTA is 5'-methylthioadenosine phosphorylase (MTAP), which cleaves MTA. nih.gov Potent inhibition of MTAP can lead to an accumulation of intracellular MTA, which in turn provides feedback inhibition on the polyamine biosynthetic pathway. nih.govfigshare.com This accumulation of MTA can increase the synthesis and concentration of putrescine while suppressing the production of spermine. nih.gov This strategic inhibition of MTA breakdown presents a therapeutic approach to modulate the elevated polyamine levels associated with proliferative diseases. nih.govfigshare.com

Table 1: Inhibition of Polyamine Synthesis Enzymes by 5'-Thioadenosine Analogues

| Compound | Target Enzyme | Activity |

|---|---|---|

| 5'-Methylthioadenosine | Spermidine Synthase, Spermine Synthase | Inhibitor nih.govnih.gov |

| 5'-Methylthiotubercidin | Spermidine Synthase, Spermine Synthase | Inhibitor nih.govnih.gov |

| 5'-Isobutylthioadenosine | Spermidine Synthase, Spermine Synthase | Inhibitor nih.govnih.gov |

Influence on Purine Metabolism and Salvage Pathways

The purine salvage pathway is a crucial cellular process for recycling purine bases from nucleotide degradation back into the nucleotide pool. A central enzyme in this pathway is 5'-methylthioadenosine phosphorylase (MTAP), which catalyzes the reversible phosphorolysis of 5'-methylthioadenosine (MTA) to form adenine and 5-methylthioribose-1-phosphate. nih.govnih.gov This function places MTAP at the intersection of polyamine metabolism and purine salvage. researchgate.net

Structural analogues of MTA have been extensively studied as both substrates and inhibitors of MTAP. For instance, 5'-deoxy-5'-methylthiotubercidin (MTT) acts as an inhibitor of human lymphocyte MTAP with a Ki of 31 µM. nih.gov Other analogues can serve as alternative substrates for the enzyme. nih.gov The inhibition of MTAP disrupts the salvage of adenine from MTA, which can have significant consequences for cellular purine pools, especially in cells that are deficient in de novo purine synthesis. researchgate.net This enzymatic step is critical for reclaiming adenine and methionine from MTA, which is generated during polyamine synthesis. oncotarget.com

Table 2: Interaction of MTA Analogues with 5'-Methylthioadenosine Phosphorylase (MTAP)

| Compound | Interaction Type | Ki / Km (µM) |

|---|---|---|

| 5'-Methylthioadenosine (MTA) | Substrate | 26 (Km) nih.gov |

| 5'-Deoxy-5'-methylthiotubercidin (MTT) | Inhibitor | 31 (Ki) nih.gov |

| Adenine | Inhibitor | 172 (Ki) nih.gov |

| 5'-Isobutylthioadenosine | Substrate & Inhibitor | Not specified nih.govnih.gov |

Regulation of Protein Methylation Pathways

Analogues of this compound can significantly influence protein methylation through multiple mechanisms. One primary mechanism involves the modulation of S-adenosyl-L-homocysteine (SAH) levels. SAH is a product and a potent inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. The enzyme S-adenosylhomocysteine hydrolase (SAH hydrolase) is responsible for the breakdown of SAH. nih.gov

Certain 5'-thioadenosine analogues, such as 5'-isobutylthioadenosine, cause enzyme-activated irreversible inhibition of SAH hydrolase. nih.govnih.gov This inhibition leads to an accumulation of intracellular SAH, which in turn can broadly inhibit various methyltransferase reactions. nih.govnih.gov Fluorinated analogues like 5'-deoxy-5'-difluoromethylthioadenosine (DFMTA) and 5'-deoxy-5'-trifluoromethylthioadenosine (TFMTA) have also been shown to be time-dependent, irreversible inhibitors of SAH hydrolase. nih.gov

Another mechanism of regulation is through the direct inhibition of protein methyltransferases by MTA. In cells where MTAP is deficient, the resulting accumulation of MTA allows it to act as a competitive inhibitor of SAM for certain methyltransferases. researchgate.net Notably, this has been observed with protein arginine methyltransferase 5 (PRMT5). Bisubstrate inhibitors that link a thioadenosine moiety to a guanidino group have been designed as pan-inhibitors of the PRMT family. windows.net

Table 3: Effect of 5'-Thioadenosine Analogues on Methylation Pathway Enzymes

| Compound | Target Enzyme | Mechanism of Action |

|---|---|---|

| 5'-Isobutylthioadenosine | S-Adenosylhomocysteine Hydrolase | Irreversible Inhibition nih.govnih.gov |

| 5'-Deoxy-5'-difluoromethylthioadenosine | S-Adenosylhomocysteine Hydrolase | Irreversible Inhibition nih.gov |

| 5'-Deoxy-5'-trifluoromethylthioadenosine | S-Adenosylhomocysteine Hydrolase | Irreversible Inhibition nih.gov |

| 5'-Methylthioadenosine (MTA) | Protein Arginine Methyltransferase 5 (PRMT5) | Competitive Inhibition researchgate.net |

Adenosine Receptor Ligand Activity

Analogues of this compound have been investigated for their ability to interact with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a wide array of physiological processes. nih.govmdpi.com

The pharmacological profile of these analogues—whether they act as agonists, partial agonists, or antagonists—is highly dependent on their specific structural modifications.

A1 Adenosine Receptor: 5'-(Alkylthio)- and 5'-(methylseleno)-substituted analogues of N6-cyclopentyladenosine (CPA) have been identified as high-affinity partial agonists for the A1 adenosine receptor. nih.gov These compounds display affinities in the nanomolar range and are selective for the A1 receptor subtype. nih.gov

A2A Adenosine Receptor: While many adenosine analogues have been explored as A2A receptor ligands, 5'-methylthioadenosine (MTA) itself exhibits weak partial agonist activity at this receptor subtype. nih.gov

A3 Adenosine Receptor: A significant body of research has focused on developing selective A3 receptor ligands. N6-benzyladenosine-5'-uronamides have emerged as a promising class of A3 agonists. nih.gov For example, N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) and 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA) are potent and selective A3 agonists that have advanced to clinical trials. unife.it Conversely, modifications to the 5'-uronamide group, such as the synthesis of 5'-N,N-dialkyluronamide derivatives, can convert these agonists into potent and selective A3 receptor antagonists. nih.govresearchgate.net Some 2,N6-disubstituted adenosine derivatives have also been identified as A3 antagonists with cytostatic activity in cancer cell lines. mdpi.com

Table 4: Activity of 5'-Thioadenosine Analogues at Adenosine Receptors

| Compound Class | Receptor Subtype | Predominant Activity |

|---|---|---|

| 5'-(Alkylthio)-N6-cyclopentyladenosines | A1 | Partial Agonist nih.gov |

| N6-Benzyladenosine-5'-uronamides | A3 | Agonist nih.gov |

| 2-Chloro-N6-benzyl-4'-thioadenosine-5'-N,N-dialkyluronamides | A3 | Antagonist nih.govresearchgate.net |

| 2,N6-Disubstituted adenosines | A3 | Antagonist mdpi.com |

The selectivity of 5'-thioadenosine analogues for different adenosine receptor subtypes is governed by specific structural features at the 5'-, N6-, and 2-positions of the adenosine scaffold.

For A3 receptor selectivity, the presence of an N6-benzyl group is a key determinant that enhances affinity. nih.gov This effect is additive with modifications at the 5'- and 2-positions. For instance, combining an N6-(3-iodobenzyl) group with a 5'-N-methyluronamide results in a significant increase in A3 affinity and selectivity over A1 and A2A receptors. unife.it Further substitution at the 2-position with a chloro group, as seen in Cl-IB-MECA, yields a compound with approximately 2500-fold and 1400-fold selectivity for A3 versus A1 and A2A receptors, respectively. nih.gov

The nature of the substituent at the 5'-position is critical for determining whether a ligand acts as an agonist or an antagonist at the A3 receptor. The hydrogen bond-donating ability of the 5'-uronamide is thought to be essential for inducing the conformational change required for receptor activation. nih.gov When this hydrogen-donating capability is removed, for example by creating 5'-N,N-dialkyl derivatives, the resulting compounds act as pure antagonists. nih.govresearchgate.net Steric factors in the 5' region are also important, with smaller N,N-dimethyluronamide derivatives generally showing higher binding affinity than those with larger dialkyl substituents. nih.gov

Research Applications and Investigative Probes

Application as Biochemical Probes for Transporter Studies

Derivatives of 5'-thioadenosine (B1216764) have been successfully engineered to serve as high-affinity probes for investigating the structure and function of nucleoside transporters, which are critical for the uptake of nucleosides and many therapeutic drugs into cells.

A significant application of 5'-thioadenosine derivatives is in the creation of fluorescent probes for the study of equilibrative nucleoside transporters (ENTs). One such prominent probe is 5'-S-(2-aminoethyl)-N6-(4-nitrobenzyl)-5'-thioadenosine (SAENTA), a derivative of 5'-thioadenosine. nih.gov This compound has been conjugated with fluorescein isothiocyanate (FITC) to create a fluorescent ligand that binds with high affinity to the equilibrative inhibitor-sensitive nucleoside transporter. nih.govportlandpress.com

The resulting conjugate, SAENTA-x2-fluorescein, has been instrumental in the rapid assessment of transporter capacity using flow cytometry. nih.govportlandpress.com In studies with cultured leukemic cells, this fluorescent probe exhibited a high affinity for the transporter with a dissociation constant (Kd) of 6 nM. nih.govportlandpress.com Furthermore, it was shown to inhibit the influx of nucleosides into these cells with a half-maximal inhibitory concentration (IC50) of 40 nM. portlandpress.comaustin.org.au

The development of these fluorescent probes has provided a powerful tool for quantifying the number of functional transporters on the cell surface and for studying the kinetics of transporter binding. nih.gov The conjugation of SAENTA and its analogue, 5'-S-[2-(6-aminohexanamido)]ethyl-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAHENTA), with FITC has yielded probes that bind specifically to the human equilibrative nucleoside transporter 1 (hENT1) at nanomolar concentrations. nih.govresearchgate.net

| Parameter | Value | Cell Line |

|---|---|---|

| Kd (Binding Affinity) | 6 nM | Leukemic cells |

| IC50 (Nucleoside Influx Inhibition) | 40 nM | Cultured leukemic cells |

| Half-maximal inhibition of [3H]NBMPR binding | 50-100 nM | Not specified |

In addition to fluorescent probes, derivatives of 5'-thioadenosine have been utilized to synthesize photoaffinity labels, which are invaluable for identifying and purifying transporter proteins. A bifunctional biotinylated photoaffinity label, 5'-S-aminoethyladenosine-N(6)-azidobenzyl-5'-thioadenosine biotin conjugate (SAEATA-14-biotin), has been developed for the nitrobenzylmercaptopurine riboside (NBMPR)-sensitive (es) nucleoside transporter, also known as ENT1. nih.govacs.orgacs.org

This probe demonstrates high-affinity binding to the ENT1 transporter in K562 cells, with an inhibitory constant (Ki) of 2.69 nM in competition with a fluorescent SAENTA derivative. nih.govacs.org Upon exposure to UV irradiation, SAEATA-14-biotin covalently links to the transporter protein in BeWo cell membranes. nih.govacs.org The bifunctional nature of this probe, incorporating both a photo-reactive group and a biotin tag, makes it a potent tool for elucidating the amino acid residues involved in ligand binding at the NBMPR-binding site of the ENT1 transporter and for the purification of the transporter itself. nih.govacs.orgacs.org

The parent compound, SAENTA, has also been employed in the purification of nucleoside transporter components. By coupling SAENTA to agarose beads, an affinity matrix was created that selectively retains NBMPR-binding polypeptides from solubilized pig erythrocyte membranes. nih.govnih.gov This approach led to a significant enrichment of the transporter protein, demonstrating the utility of 5'-thioadenosine derivatives in protein purification protocols. nih.govnih.gov

| Probe | Target | Binding Affinity (Ki) | Cell Line | Application |

|---|---|---|---|---|

| SAEATA-14-biotin | ENT1 (es) Nucleoside Transporter | 2.69 nM | K562 | Protein Identification & Purification |

Exploration in Host-Directed Therapies

While the core structure of 5'-S-Benzyl-5'-thioadenosine is related to biologically active nucleosides, extensive searches of the scientific literature did not yield specific examples of its application or the application of its direct derivatives in the field of host-directed therapies.

Potential as Chemical Tools in Understanding Cellular Pathways

Although derivatives of 5'-thioadenosine have proven to be valuable as biochemical probes for specific protein targets like nucleoside transporters, there is no specific information available in the reviewed literature detailing the use of this compound or its analogues as broader chemical tools for the general investigation of cellular pathways.

Future Directions and Advanced Research Considerations

Exploration of Novel 5'-S-Benzyl-5'-thioadenosine Analogues with Enhanced Specificity

The development of novel analogues of 5'-thioadenosine (B1216764) derivatives is a key strategy for enhancing therapeutic specificity and efficacy. By systematically modifying the chemical structure of the parent compound, researchers aim to create molecules that exhibit improved binding to their intended targets, reduced off-target effects, and optimized pharmacological profiles.

A significant area of research involves the synthesis of analogues designed to target specific cellular machinery. For instance, analogues of 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA) have been developed to specifically bind to the human equilibrative nucleoside transporter 1 (hENT1). researchgate.net These efforts include the creation of fluorescent probe conjugates that allow for the direct visualization and quantification of hENT1 sites on cancer cells, demonstrating a clear path toward analogues with highly specialized functions. researchgate.net

Another promising approach is the screening of analogue libraries to identify compounds with unique and desirable biological activities. A notable success in this area is the identification of 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) from a library of S-methyl-5'-thioadenosine (MTA) analogues. nih.govbiorxiv.org This compound was specifically selected for its ability to be converted by the enzyme methylthioadenosine phosphorylase (MTAP) to adenine (B156593), a necessary step for protecting normal, MTAP-expressing cells from the toxicity of nucleobase analogue chemotherapies like 5-fluorouracil. nih.gov Crucially, m-APTA does not cause the hypothermic side effects associated with the parent compound, MTA, showcasing enhanced specificity and a superior safety profile. nih.govbiorxiv.org

Further research has explored 5'-haloalkyl-modified analogues of 5'-deoxy-5'-(methylthio)adenosine (MTA). nih.gov Compounds such as 5'-deoxy-5'-[(2-monofluoroethyl)thio]adenosine were synthesized and evaluated for their interaction with MTA phosphorylase and their growth-inhibitory effects on various leukemia cell lines. nih.gov The results indicated that specific modifications could produce analogues with potent inhibitory activity, supporting the concept that MTA phosphorylase plays a key role in their activation. nih.gov

| Analogue | Structural Modification | Enhanced Specificity / Function | Target |

|---|---|---|---|

| SAENTA Analogues | Modifications at the 6-N and 5'-S positions | High-affinity binding and creation of fluorescent probes | Human Equilibrative Nucleoside Transporter 1 (hENT1) researchgate.net |

| m-APTA | Substitution of the 5'-S-methyl group with a 3-aminophenyl group | Chemoprotective agent without inducing hypothermia | Methylthioadenosine Phosphorylase (MTAP) nih.gov |

| 5'-deoxy-5'-[(2-monofluoroethyl)thio]adenosine | Substitution of the 5'-S-methyl group with a 2-monofluoroethyl group | Potent growth inhibition in MTAP-positive tumor cells | Methylthioadenosine Phosphorylase (MTAP) nih.gov |

Integrated Computational and Experimental Approaches for Mechanism Elucidation

To fully understand the complex mechanisms of action of this compound and its analogues, researchers are increasingly adopting integrated strategies that combine computational modeling with traditional experimental validation. This dual approach accelerates the discovery process and provides deeper insights into molecular interactions.

In silico docking studies are a powerful computational tool for predicting how a ligand, such as a 5'-thioadenosine analogue, will bind to the active site of a target protein. This was effectively used in the study of m-APTA, where docking models revealed that, unlike MTA, m-APTA interacts inefficiently with the adenosine (B11128) A1 receptor. nih.govbiorxiv.org This computational prediction provided a plausible explanation for the experimental observation that m-APTA does not induce the hypothermia associated with MTA, thus linking a specific molecular interaction to a physiological outcome. nih.gov

These computational predictions are validated through rigorous experimental methods. A classic experimental approach to elucidate a compound's mechanism involves using cell lines with specific genetic modifications. For example, the mechanism of 5'-methylthioadenosine (MTA) was investigated by comparing its effects on wild-type S49 lymphoma cells with its effects on mutant cells lacking adenylate cyclase or cAMP-dependent protein kinase. nih.gov The finding that the mutant cells were nearly 10-fold more resistant to MTA's growth-inhibitory effects, coupled with in vitro assays showing that MTA competitively inhibits cAMP phosphodiesterase, conclusively demonstrated that its mechanism involves the elevation of intracellular cAMP levels. nih.gov

Advanced experimental techniques, such as chemical proteomics, can further elucidate mechanisms by identifying the full spectrum of proteins that a compound interacts with within a cell. Methodologies involving membrane-impermeable thiol-reactive compounds, two-dimensional gel electrophoresis, and mass spectrometry can identify specific protein targets whose structures or functions are modified by a given chemical agent. researchgate.net Applying such unbiased screening methods to this compound analogues could uncover novel targets and pathways, providing a more complete picture of their cellular effects.

| Approach | Description | Example Application |

|---|---|---|

| Computational Docking | Computer simulations to predict the binding orientation and affinity of a molecule to a protein target. | Predicted that m-APTA interacts inefficiently with the adenosine A1 receptor, explaining its lack of hypothermic side effects. nih.govbiorxiv.org |

| Use of Mutant Cell Lines | Comparing the effects of a compound on wild-type cells versus cells with a specific gene knockout or mutation. | Demonstrated that the growth-inhibitory action of MTA in S49 cells is dependent on the cAMP signaling pathway. nih.gov |

| In Vitro Enzyme Assays | Measuring the direct effect of a compound on the activity of a purified enzyme. | Showed that MTA competitively inhibits high-affinity cAMP phosphodiesterase. nih.gov |

| Chemical Proteomics | Using chemical probes and mass spectrometry to identify all protein targets of a compound in a complex biological sample. | Identification of cell membrane and stress-inducible proteins as targets of other thiol-reactive compounds. researchgate.net |

Investigation of Differential Biological Responses Across Cell Types and Organisms

A critical aspect of advanced research is understanding that the biological effects of 5'-thioadenosine compounds are not uniform but can vary significantly depending on the specific cell type, its metabolic state, and the broader organismal context. These differential responses are often linked to the presence or absence of specific enzymes.

The enzyme methylthioadenosine phosphorylase (MTAP) is a key determinant of cellular response to many 5'-thioadenosine analogues. A comparative study of MTA analogues in different mouse leukemia cell lines found that MTAP-containing cells (L5178Y) were more sensitive to growth inhibition by certain analogues than MTAP-deficient cells (L1210). nih.gov This is because MTAP is required to metabolize these analogues into active forms. nih.gov Similarly, the chemoprotective effect of m-APTA is entirely dependent on MTAP; it selectively protects MTAP-expressing normal cells from 5-FU toxicity but has no protective effect on MTAP-deficient cancer cells, thus preserving the anti-cancer efficacy of the chemotherapy. nih.gov Interestingly, other studies have shown that some MTA analogues are more growth inhibitory to MTAP-deficient cells, suggesting that for these compounds, the parent molecule itself is the primary active agent. nih.gov

The differential effects are also evident at the organism level in various disease models. In vivo studies of MTA revealed a range of neuroprotective activities that were highly context-dependent. plos.org MTA was effective at reducing the lesion size in a model of global cerebral ischemia but had no effect in a model of focal ischemia. plos.org Furthermore, it provided therapeutic benefits in a pilocarpine-induced model of epilepsy but was ineffective at protecting dopaminergic neurons in a mouse model of Parkinson's disease. plos.org These differing outcomes highlight how the underlying pathophysiology of a disease and the specific vulnerabilities of different cell populations can dictate a compound's efficacy. plos.org

| Compound/Analogue | Cell Type / Organism Model | Observed Biological Response | Underlying Reason for Differential Response |

|---|---|---|---|

| m-APTA | MTAP-expressing (normal) vs. MTAP-deficient (cancer) cells | Selectively protects MTAP-expressing cells from 5-FU toxicity. nih.gov | Requires MTAP for conversion to a protective metabolite (adenine). nih.gov |

| 5'-haloalkyl analogues of MTA | MTAP-containing (MOLT-4) vs. MTAP-deficient (CCRF-CEM) leukemia cells | More potent growth inhibition in MTAP-containing cells. nih.gov | MTAP is required for the activation of the analogues. nih.gov |

| 5'-methylthioadenosine (MTA) | Wild-type S49 cells vs. adenylate cyclase-deficient mutant cells | Potent growth inhibition in wild-type; 10-fold resistance in mutants. nih.gov | The mechanism of action is dependent on an intact cAMP pathway. nih.gov |

| 5'-methylthioadenosine (MTA) | Mouse models of global vs. focal cerebral ischemia | Neuroprotective in global ischemia but not in focal ischemia. plos.org | Differences in cell death mechanisms between the two injury models. plos.org |

Q & A

Q. What synthetic methodologies are recommended for preparing 5'-S-Benzyl-5'-thioadenosine with high purity?

- Methodological Answer : The synthesis typically involves:

- Mitsunobu reaction : Replace the 5'-hydroxyl group of adenosine with a thioacetate intermediate using thioacetic acid and triphenylphosphine in anhydrous THF .

- Deprotection : Remove acetonide protecting groups with trifluoroacetic acid (TFA)/water, followed by ammonolysis in methanol to yield the free thiol .

- Benzylation : Introduce the benzyl group via nucleophilic substitution or thiol-alkylation under inert conditions.

- Purification : Use reverse-phase HPLC with a C18 column (mobile phase: water/acetonitrile + 0.1% TFA) to achieve >95% purity. Confirm purity via NMR and LC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- HPLC : Assess purity using a gradient of 5–50% acetonitrile in water (0.1% formic acid) over 20 minutes; retention time ~12 minutes .

- NMR : Assign structure via 1H (500 MHz) and 13C NMR in DMSO-d6. Key signals include δ 8.36 ppm (purine H8) and δ 55 ppm (C-S bond) .

- Mass Spectrometry (MS) : Confirm molecular weight (MW = 383.4 g/mol) via ESI-MS in positive ion mode (expected [M+H]+ = 384.4) .

Advanced Research Questions

Q. How can binding affinity and competition with ATP be quantified for this compound in enzyme systems?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Titrate this compound (0.5–5 mM) into enzyme solutions (e.g., M. tuberculosis pantothenate synthetase, 30 μM) in HEPES buffer (pH 7.6, 50 mM NaCl, 5 mM MgCl2). Fit data to a one-site model to determine KD (e.g., 380 μM for thioadenosine derivatives) .

- Competition Assays : Use ATP (1–10 mM) to displace this compound from binding sites, monitored via WaterLOGSY NMR (purine proton signal inversion) or SPR .

Q. What strategies resolve contradictions in enzyme inhibition data for this compound?

- Methodological Answer :

- Orthogonal Assays : Compare ITC (thermodynamic) vs. SPR (kinetic) data to rule out artifacts .

- Buffer Optimization : Test varying Mg²⁺/Na⁺ concentrations, as divalent cations affect adenosine analog binding .

- Enzyme Source : Validate results across homologs (e.g., human vs. bacterial MTAP) to exclude species-specific effects .

Q. How can structural analogs of this compound be designed to enhance metabolic stability?

- Methodological Answer :

- Modify the Benzyl Group : Replace with electron-withdrawing substituents (e.g., 3-aminophenyl) to reduce non-enzymatic hydrolysis. Test stability in PBS (pH 7.4) at 37°C for 24 hours .

- Enzymatic Conversion : Screen analogs against methylthioadenosine phosphorylase (MTAP) using HPLC to quantify adenine release (e.g., 64% conversion for 3-aminophenyl derivatives vs. 39% for unmodified compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.